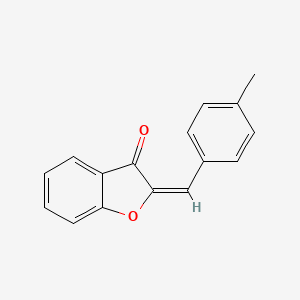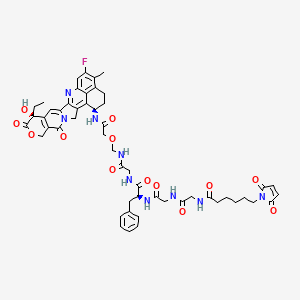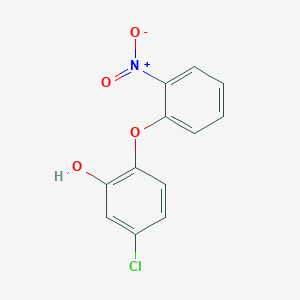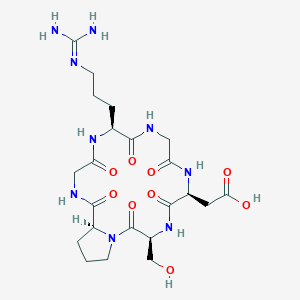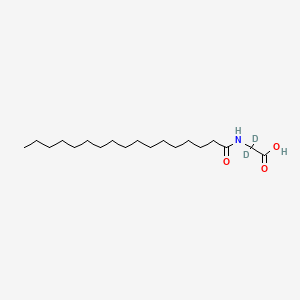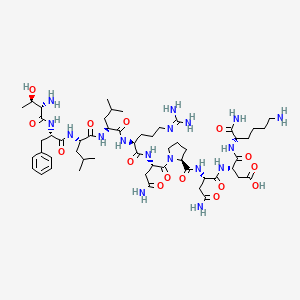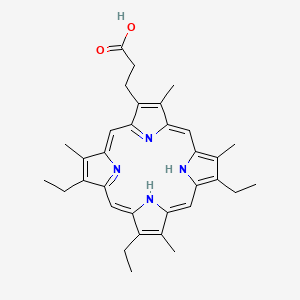
Etioporphyrin IV acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etioporphyrin IV acid is a type of porphyrin, which is a class of organic compounds characterized by a large, stable, and highly conjugated macrocyclic structure. Porphyrins play crucial roles in various biological processes, including oxygen transport, electron transfer, and photosynthesis. This compound, in particular, is a derivative of etioporphyrin, which is known for its unique structural and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etioporphyrin IV acid typically involves the condensation of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . Another approach involves bromination of pyrrole in acetic acid with sodium acetate, followed by condensation into symmetric dipyrromethane in acidified methanol .
Industrial Production Methods
Industrial production of porphyrins, including this compound, often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Etioporphyrin IV acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted porphyrins, which can be further functionalized for specific applications .
Scientific Research Applications
Etioporphyrin IV acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of etioporphyrin IV acid involves its ability to absorb light and transfer energy or electrons. This property is central to its use in photodynamic therapy, where it generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular components like membranes and DNA, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Etioporphyrin I
- Coproporphyrin I
- Protoporphyrin IX
- Chlorophyll a
Uniqueness
Etioporphyrin IV acid is unique due to its specific structural modifications, which confer distinct photochemical properties. Compared to other porphyrins, it has a different arrangement of substituents on the macrocyclic ring, affecting its reactivity and applications .
Properties
Molecular Formula |
C33H38N4O2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
3-(8,13,17-triethyl-3,7,12,18-tetramethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C33H38N4O2/c1-8-21-17(4)25-13-26-20(7)24(11-12-33(38)39)32(37-26)15-28-19(6)23(10-3)31(36-28)16-30-22(9-2)18(5)27(35-30)14-29(21)34-25/h13-16,34-35H,8-12H2,1-7H3,(H,38,39) |
InChI Key |
SICALMMDTKRZON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)CCC(=O)O)C)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



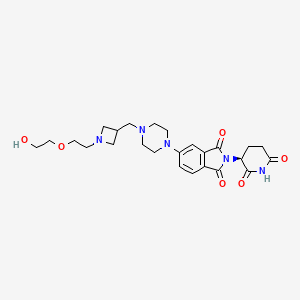
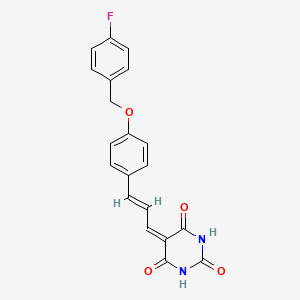

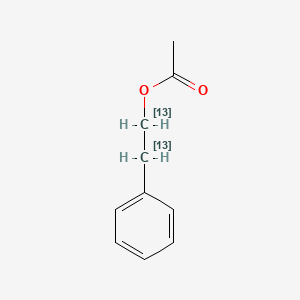

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
